2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 4-methylbenzenesulfonate
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Description
Synthesis Analysis
The synthesis of sulfonate compounds often involves nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . This suggests that similar strategies could potentially be applied to synthesize the dodecafluoroheptyl derivative by introducing the appropriate fluorinated heptyl group to a suitable sulfonate precursor.
Molecular Structure Analysis
The molecular structure of sulfonate compounds is characterized by the presence of a sulfonyl group attached to an aromatic ring. The papers describe the crystal structures of various sulfonate compounds, which are often organized as molecular crystals with hydrogen bonding playing a significant role in the crystal packing . The steric hindrance in these molecules can lead to unusual bond angles and distances, which can be studied using X-ray crystallography and quantum-chemical calculations .
Chemical Reactions Analysis
Sulfonate compounds can participate in various chemical reactions, including substitution reactions. The kinetic investigations of substitution reactions in aqueous solutions of sulfonate derivatives can provide insights into their reactivity . The electronic structure of these molecules, as determined by quantum-chemical calculations, can influence their reactivity, with charge density on electronegative atoms playing a crucial role .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonate compounds are influenced by their molecular structure. The presence of fluorine atoms can significantly affect these properties due to their electronegativity and size. For example, the fluorinated compounds described in the papers exhibit specific NMR spectroscopic features and redox properties that reflect their crowded and electron-withdrawing structures . The solvate forms of sulfonate compounds also demonstrate different types of hydrogen-bonded ladders, which can affect their solubility and other physical properties .
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
2-Amino-6-methylpyridinium 4-methylbenzenesulfonate demonstrates significant findings in crystal structure and hydrogen bonding. This compound, with its unique tautomerism and hydrogen bond formations, contributes to the understanding of molecular interactions in crystalline materials (Babu et al., 2014).
Vibrational Analysis and Molecular Orbital Study
The vibrational properties and molecular orbital structures of the 4-methylbenzenesulfonate anion have been explored. This research provides insights into the molecular behavior and characteristics of similar compounds, contributing to the broader field of molecular spectroscopy and quantum chemistry (Ristova et al., 1999).
Synthesis of Derivatives and Reaction Dynamics
Studies on the synthesis of new derivatives, like the D-π-A type pyrimidine derivative involving 4-methylbenzenesulfonate, shed light on novel synthetic pathways and the dynamics of chemical reactions. Such research is crucial for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Wang Gan, 2014).
Reactivity and Interaction Studies
The reactivity of similar compounds like (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate with various nucleophiles has been systematically studied. This research contributes to the understanding of reaction mechanisms and the development of synthetic methods in organic chemistry (Forcellini et al., 2015).
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F12O3S/c1-7-2-4-8(5-3-7)30(27,28)29-6-10(17,18)12(21,22)14(25,26)13(23,24)11(19,20)9(15)16/h2-5,9H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJVZWUUXGCJLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340244 |
Source
|
Record name | 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 4-methylbenzenesulfonate | |
CAS RN |
424-16-8 |
Source
|
Record name | 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H,7H-Dodecafluoroheptyl toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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